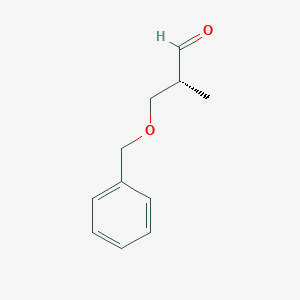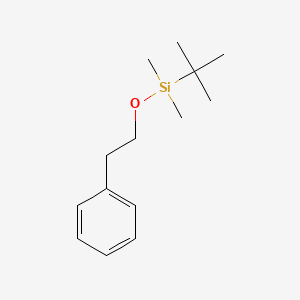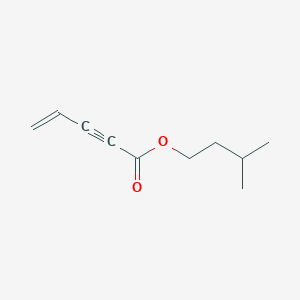
3-Methylbutyl pent-4-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl pent-4-en-2-ynoate is an organic compound with the molecular formula C10H14O2. It is an ester formed from the reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl pent-4-en-2-ynoate typically involves the esterification reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl pent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Different esters, amides
Scientific Research Applications
3-Methylbutyl pent-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylbutyl pent-4-en-2-ynoate depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne group is converted to an alkene or alkane through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the activation of the alkyne group by the catalyst and the subsequent addition of hydrogen atoms to the carbon-carbon triple bond.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl pent-4-ynoate: Similar structure but lacks the alkene group.
Pent-4-en-2-ynoic acid: The acid precursor used in the synthesis of 3-Methylbutyl pent-4-en-2-ynoate.
3-Methylbutanol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene functional group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
80220-83-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methylbutyl pent-4-en-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,7-8H2,2-3H3 |
InChI Key |
FWANXXHIBKBYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

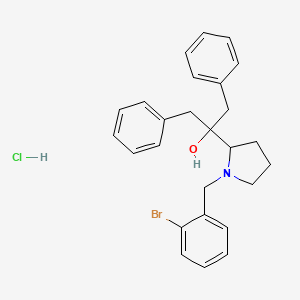
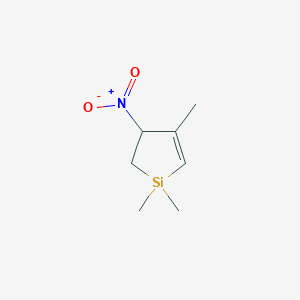
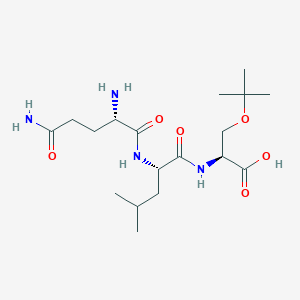

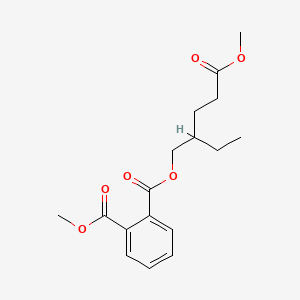
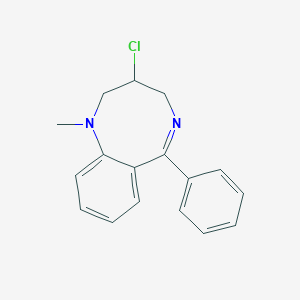
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
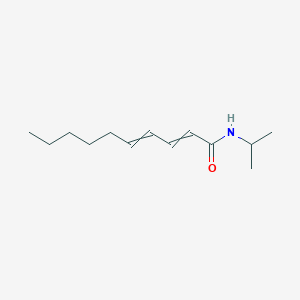
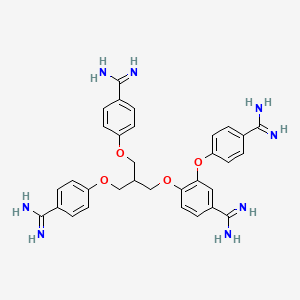
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
